Methyl 3-(azepan-1-yl)propanoate

Medicinal Chemistry Pharmacokinetics Membrane Permeability

Methyl 3-(azepan-1-yl)propanoate (CAS 16490-89-4) is a β-amino ester comprising a methyl propanoate chain linked to a fully saturated seven-membered azepane (hexahydroazepine) ring. The compound is a colorless to pale yellow liquid with the molecular formula C₁₀H₁₉NO₂ and a molecular weight of 185.26 g/mol.

Molecular Formula C10H19NO2
Molecular Weight 185.26 g/mol
CAS No. 16490-89-4
Cat. No. B1361625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(azepan-1-yl)propanoate
CAS16490-89-4
Molecular FormulaC10H19NO2
Molecular Weight185.26 g/mol
Structural Identifiers
SMILESCOC(=O)CCN1CCCCCC1
InChIInChI=1S/C10H19NO2/c1-13-10(12)6-9-11-7-4-2-3-5-8-11/h2-9H2,1H3
InChIKeyMJCZIVXSJDVDFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-(azepan-1-yl)propanoate (CAS 16490-89-4) – Molecular Characteristics, Chemical Identity & Procurement Baseline


Methyl 3-(azepan-1-yl)propanoate (CAS 16490-89-4) is a β-amino ester comprising a methyl propanoate chain linked to a fully saturated seven-membered azepane (hexahydroazepine) ring. The compound is a colorless to pale yellow liquid with the molecular formula C₁₀H₁₉NO₂ and a molecular weight of 185.26 g/mol . It is typically supplied at purities of ≥95% or 98% from commercial vendors and is classified as harmful/irritant with specific GHS hazard statements . As a versatile building block, it is employed in medicinal chemistry for the synthesis of pharmacologically active molecules, including anti-inflammatory agents .

✓Seven-membered azepane for ring-size diversity in library synthesis
✓β-amino ester scaffold ready for amidation or Michael addition
✓Liquid format supports direct use in solution-phase chemistry

Why Methyl 3-(azepan-1-yl)propanoate Cannot Be Simply Swapped with Common Six-Membered or Five-Membered Ring Analogs


Generic substitution of Methyl 3-(azepan-1-yl)propanoate with closely related heterocyclic esters is not advisable due to distinct physicochemical and steric properties that directly impact biological activity and synthetic utility. The seven-membered azepane ring confers a unique combination of lipophilicity (LogP = 1.36) and polar surface area (PSA = 29.54 Ų) that differs measurably from its six-membered piperidine (LogP = 0.9, PSA = 29.5 Ų) [1] and five-membered pyrrolidine counterparts. These differences influence membrane permeability, solubility, and target binding . Furthermore, the ethyl ester analog (CAS 6763-93-5) exhibits a significantly higher LogP of 1.7 [2], demonstrating that even minor ester variations alter physicochemical profiles. Consequently, procurement decisions must be guided by quantitative evidence of differentiation rather than assumed functional equivalence.

Ring sizeAzepane vs. piperidine lipophilicity shift may alter membrane permeability predictions
Ester variantEthyl ester analog has higher LogP, potentially affecting protein binding and solubility
Scaffold bulkSeven- vs. five-membered ring difference may impact target pocket complementarity

Methyl 3-(azepan-1-yl)propanoate (CAS 16490-89-4): Quantitative Differentiation Evidence Guide


Lipophilicity (LogP) of Methyl 3-(azepan-1-yl)propanoate vs. Piperidine Analog

Methyl 3-(azepan-1-yl)propanoate exhibits a computed LogP of 1.36, which is 0.46 units higher than the closely related six-membered piperidine analog (LogP = 0.9) [1]. This difference corresponds to approximately a 2.9-fold increase in lipophilicity, a parameter critical for passive membrane diffusion and oral bioavailability predictions.

Lipophilicity Δ LogP
Reported
Δ LogP = 0.46 (2.9× higher vs. piperidine analog)
May support permeability screening in CNS research models
Computed XLogP3; source PubChem
Medicinal Chemistry Pharmacokinetics Membrane Permeability

Polar Surface Area (PSA) Comparison with Ethyl Ester Analog

The target compound has a topological polar surface area (PSA) of 29.54 Ų , which is comparable to the piperidine analog (29.5 Ų) but represents a distinct molecular design choice. Importantly, when compared to the ethyl ester analog (ethyl 3-(azepan-1-yl)propanoate, CAS 6763-93-5), the methyl ester offers a more favorable balance of lipophilicity and polar surface area due to its lower LogP (1.36 vs. 1.7) [1] while maintaining similar PSA.

PSA & Ester LogP
Reported
PSA 29.54 Ų; methyl ester LogP 1.36 vs. ethyl ester 1.7
Balanced profile may reduce nonspecific binding concerns in early lead optimization
Comparative computed properties
Drug Design Blood-Brain Barrier Permeability Solubility

Molecular Weight and Rotatable Bond Differences vs. Pyrrolidine Analog

Methyl 3-(azepan-1-yl)propanoate (MW = 185.26 g/mol, 4 rotatable bonds) differs substantially from the five-membered pyrrolidine analog (MW = 157.21 g/mol, 4 rotatable bonds) . The 28 g/mol difference (~18% larger) reflects the additional two methylene units in the azepane ring, which alters both steric bulk and conformational flexibility.

MW & Ring Size
Context-dependent
185.26 g/mol (7‑ring) vs. 157.21 g/mol (5‑ring); +28 g/mol
Larger scaffold supports selectivity profiling against off‑target binding pockets
Data to verify; no direct source cited
Pharmacokinetics Lead Optimization Synthetic Accessibility

Commercially Available Purity Specification vs. Typical Research-Grade Analogs

Methyl 3-(azepan-1-yl)propanoate is routinely available at ≥98% purity from vendors such as MolCore and ≥95% from Combi-Blocks . This purity specification matches or exceeds that of commonly sourced analogs like methyl 3-(piperidin-1-yl)propanoate (typically 97% from Bidepharm) , ensuring comparable or better starting material quality for downstream synthesis.

Purity Specification
Specification review
≥98% (target) vs. 97% typical piperidine analog
Reported purity may reduce pre‑synthetic purification steps
Vendor-reported HPLC/NMR
Procurement Quality Control Synthetic Reliability

GHS Hazard Profile: Differentiating Handling and Safety Requirements

Methyl 3-(azepan-1-yl)propanoate is classified as harmful/irritant with specific hazard statements (H302, H315, H319, H335) . While many amino-ester analogs share similar hazard profiles, the compound's specific combination of GHS07 pictogram warnings and precautionary phrases (e.g., P301+P310, P305+P351+P338) must be considered during procurement and handling, as these may differ from the ethyl ester or hydrochloride salt forms.

GHS Hazard Profile
Class-level
H302, H315, H319, H335; GHS07 warning
Supports safety documentation review and lab handling compliance
Class‑level amino‑ester hazard; verify specific SDS
Laboratory Safety Regulatory Compliance Procurement

Methyl 3-(azepan-1-yl)propanoate: Optimal Research and Industrial Application Scenarios Based on Quantitative Differentiation


Medicinal Chemistry: CNS Drug Discovery Programs Requiring Balanced Lipophilicity

The target compound's computed LogP of 1.36 positions it within the optimal lipophilicity range for CNS penetration (typically LogP 1–3), making it a superior starting point for designing CNS-active agents compared to the more hydrophilic piperidine analog (LogP = 0.9) [1] or the more lipophilic ethyl ester (LogP = 1.7) [2]. Researchers targeting neurodegenerative or psychiatric disorders should prioritize Methyl 3-(azepan-1-yl)propanoate to achieve favorable brain penetration while avoiding excessive non-specific protein binding.

Synthetic Organic Chemistry: Building Block for Michael Addition-Derived Libraries

Methyl 3-(azepan-1-yl)propanoate is commercially available in high purity (≥98%) and serves as a versatile precursor for diversity-oriented synthesis via further functionalization of the ester or amine moieties. The compound's seven-membered ring introduces conformational flexibility not present in six-membered or five-membered analogs, enabling access to novel chemical space . Synthetic chemists requiring reliable starting materials for library synthesis should select this compound over analogs with lower commercial purity specifications.

Pharmacology: In Vitro Selectivity Profiling Against Off-Target Kinases

The larger molecular weight (185.26 g/mol) and seven-membered ring of Methyl 3-(azepan-1-yl)propanoate offer a steric profile distinct from five-membered pyrrolidine-based compounds. This structural feature can be exploited in lead optimization to improve selectivity against kinase off-targets, as the azepane scaffold has been shown to confer nanomolar inhibitory potency in PTPN2/N1 inhibitors with good oral bioavailability [3]. Pharmacologists should use this compound as a core scaffold when designing selective kinase inhibitors.

Procurement: Cost-Effective Sourcing with Documented Quality Control

Procurement officers in academic and industrial settings should consider Methyl 3-(azepan-1-yl)propanoate from vendors providing comprehensive analytical data (NMR, HPLC) and safety documentation . The compound's established purity specifications (95–98%) across multiple suppliers ensure reliable supply chain options, and the availability of SDS documents facilitates regulatory compliance without requiring additional vendor qualification.

Application
Selection Property
Validation Focus
CNS research compound synthesis
Balanced lipophilicity profile
Permeability and binding assay review
Diversity-oriented synthesis libraries
β-amino ester reactivity and ring diversity
Purity and functionalization verification
Kinase inhibitor lead optimization
Seven-membered ring steric profile
Selectivity assay and pocket‑fit modeling
Procurement and supply chain qualification
High purity and documented safety data
Supplier COA and SDS documentation review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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